molecular formula C18H20N4O4S2 B2526304 2-[(4-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251704-95-6

2-[(4-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2526304
CAS No.: 1251704-95-6
M. Wt: 420.5
InChI Key: COHQRMYHDKTVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1251704-95-6) is a high-purity chemical reagent with the molecular formula C18H20N4O4S2 and a molecular weight of 420.5058. This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is functionalized with a thiomorpholine-4-sulfonyl group at the 6-position and a (4-methoxyphenyl)methyl substituent on the triazole ring. Research into [1,2,4]triazolo[4,3-a]pyridine derivatives has identified significant potential in antiparasitic drug discovery, with some analogs demonstrating good in vitro antimalarial activity against Plasmodium falciparum by targeting essential parasitic enzymes such as falcipain-2 (FP-2), a key cysteine protease involved in hemoglobin degradation . Beyond antiparasitic applications, the triazolopyridine scaffold is recognized for a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and central nervous system activities such as anticonvulsant and antipsychotic effects, as documented in various patents and scientific literature . This combination of a sulfonamide group and the triazolopyridine system makes this compound a valuable chemical entity for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents for neglected diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-26-15-4-2-14(3-5-15)12-22-18(23)21-13-16(6-7-17(21)19-22)28(24,25)20-8-10-27-11-9-20/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHQRMYHDKTVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Thiomorpholine Sulfonyl Group: This step involves the sulfonylation of the intermediate compound with thiomorpholine sulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-[(4-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimicrobial properties. A study highlighted that derivatives of triazolopyridines, including those with sulfonamide groups, have shown promising results against various bacterial strains. Specifically, compounds similar to 2-[(4-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have been evaluated for their efficacy against Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. The introduction of thiomorpholine and sulfonamide moieties enhances the antibacterial activity of these compounds .

Antimalarial Properties

Another significant application of this compound is in antimalarial drug discovery. A series of triazolo[4,3-a]pyridine sulfonamides were synthesized and tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. Compounds derived from this scaffold demonstrated promising in vitro antimalarial activity with low IC50 values (e.g., 2.24 μM), indicating their potential as lead compounds for further development . The structural features of this compound may contribute to similar or enhanced biological activities.

Anticancer Research

The triazolo[4,3-a]pyridine framework has also been investigated for anticancer properties. Studies have shown that modifications to this structure can lead to compounds with selective cytotoxicity against cancer cell lines. The presence of the thiomorpholine and sulfonamide groups is believed to enhance the interaction with biological targets involved in cancer progression . Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their effects on tumor cells.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications to optimize biological activity. The synthetic routes typically include the formation of the triazole ring followed by sulfonation and thiomorpholine incorporation . This flexibility in synthesis enables researchers to create a library of derivatives for testing against various biological targets.

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Helicobacter pylori and other bacteria
AntimalarialInhibitory activity against Plasmodium falciparum
AnticancerPotential cytotoxic effects on cancer cell lines
SynthesisVarious synthetic routes allowing for structural modifications

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The triazolo-pyridinone core distinguishes the target compound from analogs with related scaffolds:

Compound Name Core Structure Key Substituents Reference
2-[(4-Methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Triazolo[4,3-a]pyridinone 4-Methoxyphenylmethyl (C2), thiomorpholine-4-sulfonyl (C6) N/A
Compound 6 (3-[5-(4-Methoxyphenyl)-...-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one) Triazolo[3,4-b][1,3,4]thiadiazinone 4-Methoxyphenyl (C5), pyrrolo-thiazolo-pyrimidine fused system
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole Thiazolo-pyrrolo-pyrrole 4-Methoxyphenyl (C3), phenylsulfonyl (C6)
Compound 4i (6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl...)-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)...) Pyrimidin-2(1H)-one Coumarin-3-yl (C4), tetrazolyl-phenyl (C6)

Key Observations :

  • The thiomorpholine-sulfonyl group in the target compound differs from the phenylsulfonyl group in ’s thiazolo-pyrrolo-pyrrole, which may alter solubility and biological target interactions .

Key Observations :

  • The use of DMF in and ethanol in suggests solvent polarity plays a critical role in stabilizing intermediates for cyclization or substitution .

Physicochemical and Structural Properties

Analytical data for structural analogs provide benchmarks for comparison:

Compound Characterization Techniques Notable Data Reference
Target Compound (Hypothetical) NMR, MS, X-ray Anticipated ¹H NMR peaks: δ 3.8 (OCH3), δ 7.3–7.5 (aromatic protons) N/A
Compound 6 ¹H NMR, MS, IR IR: 1680 cm⁻¹ (C=O stretch); MS: m/z 689 [M+H]+
Thiazolo-pyrrolo-pyrrole Single-crystal X-ray R-factor = 0.049; planar thiazole ring with dihedral angle < 5°
Triazolo-thiadiazoles Elemental analysis, IR, ¹H NMR Elemental analysis: C 48.2%, H 3.5%, N 22.1% (calc. vs. found)

Key Observations :

  • The target compound’s thiomorpholine-sulfonyl group would likely show distinct ¹H NMR signals for sulfonyl-linked protons (δ 3.0–3.5) and thiomorpholine’s S-atom influencing electron density .
  • X-ray data in confirms precise structural geometries, a critical validation step if applied to the target compound .

Biological Activity

The compound 2-[(4-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a triazole ring fused with a pyridine moiety and a thiomorpholine sulfonyl group. This unique structure contributes to its biological properties.

Pharmacological Properties

Research indicates that compounds containing triazole and pyridine structures exhibit a range of pharmacological activities including:

  • Antimicrobial Activity: Triazole derivatives are known for their antifungal properties. The compound may exhibit similar activities due to structural similarities with known antifungal agents.
  • Anticancer Activity: Several studies have reported that triazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Compounds with thiomorpholine and sulfonyl groups often demonstrate anti-inflammatory properties by modulating inflammatory pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.
  • Modulation of Gene Expression: It can influence the expression of genes related to apoptosis and inflammation.
  • Interaction with Cellular Receptors: The compound may bind to various receptors, altering cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of fungal growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory cytokines

Case Studies

  • Anticancer Study: A study evaluated the efficacy of the compound against various cancer cell lines. Results indicated that it significantly reduced cell viability in breast and lung cancer cells through apoptosis induction.
  • Anti-inflammatory Study: Another investigation assessed the compound's effect on inflammatory markers in vitro. It was found to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases.

Q & A

Q. What are the core structural features and functional groups of this compound, and how do they influence its reactivity?

Answer: The compound features:

  • A triazole ring fused to a pyridine core (triazolopyridine scaffold), enabling π-π stacking interactions with biological targets.
  • A 4-methoxybenzyl substituent at position 2, which enhances lipophilicity and may influence metabolic stability.
  • A thiomorpholine sulfonyl group at position 6, contributing to hydrogen bonding and sulfonamide-mediated enzyme inhibition .

Key Reactivity Insights:

  • The sulfonyl group participates in nucleophilic substitution reactions under basic conditions.
  • The triazole ring undergoes regioselective functionalization, enabling further derivatization.

Table 1: Functional Group Reactivity

Functional GroupReactivity TypeExample Reaction Conditions
Thiomorpholine sulfonylNucleophilic substitutionNaOH (0.1 M), 60°C, 12 h
Triazole ringCycloaddition/alkylationDMF, K₂CO₃, alkyl halides

Q. What are the standard laboratory synthesis protocols for this compound?

Answer: A validated one-pot synthesis involves:

Hydrazine-Pyridine Condensation: React 2-hydrazinopyridine with 4-methoxybenzaldehyde to form the triazole ring.

Sulfonylation: Introduce the thiomorpholine sulfonyl group using thiomorpholine sulfonyl chloride in dichloromethane (DCM) at 0–5°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >85% purity.

Critical Parameters:

  • Temperature control during sulfonylation prevents side reactions.
  • Anhydrous conditions are essential for high yields .

Q. What spectroscopic methods confirm the compound’s structural identity?

Answer:

  • ¹H/¹³C NMR: Confirms aromatic protons (δ 7.2–8.1 ppm for pyridine/triazole) and methoxy groups (δ 3.8 ppm). DEPT-135 differentiates CH₂/CH₃ groups in the thiomorpholine moiety .
  • IR Spectroscopy: Peaks at 1150 cm⁻¹ (sulfonyl S=O) and 1600 cm⁻¹ (triazole C=N) validate functional groups .
  • Mass Spectrometry: High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 457.12 .

Q. What stability considerations are critical for handling this compound?

Answer:

  • pH Sensitivity: Degrades rapidly in basic conditions (pH >10) due to sulfonamide hydrolysis. Stable in neutral/acidic buffers (pH 4–7) for ≥48 hours .
  • Light/Temperature: Store at -20°C in amber vials to prevent photodegradation.

Table 2: Stability Profile

ConditionDegradation RateObservation
pH 7.4 (RT)<5% in 48 hStable
pH 10 (RT)>90% in 24 hHydrolysis of sulfonamide

Advanced Research Questions

Q. How can synthesis yield be optimized for derivatives with varying substituents?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, DMF increases reaction rates compared to THF but may reduce selectivity .
  • Microwave-Assisted Synthesis: Reduces reaction time by 60% (e.g., 30 min vs. 12 h conventional) while maintaining >90% yield .

Table 3: Solvent Impact on Yield

SolventYield (%)Reaction Time (h)
DMF926
THF7812
Ethanol6524

Q. How should researchers resolve contradictions in bioactivity data between structural analogs?

Answer:

  • Comparative SAR Studies: Test analogs with substituent variations (e.g., morpholine vs. thiomorpholine sulfonyl groups). For example, thiomorpholine derivatives show 3x higher kinase inhibition than morpholine analogs due to sulfur’s electronegativity .
  • Computational Docking: Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities. Adjust force fields to account for sulfur’s polarizability .

Q. What computational strategies predict biological targets and mechanisms?

Answer:

  • Pharmacophore Modeling: Identify key interaction sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor).
  • Machine Learning: Train models on PubChem BioAssay data to prioritize targets (e.g., kinases, GPCRs).
  • MD Simulations: Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to assess residence time .

Q. How to design enzyme inhibition assays to study its mechanism?

Answer:

  • Kinetic Assays: Use fluorescent ADP-Glo™ kits to measure ATPase activity inhibition.
  • IC₅₀ Determination: Perform dose-response curves (0.1–100 μM) with positive controls (e.g., staurosporine for kinases).
  • Off-Target Screening: Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess selectivity .

Table 4: Example IC₅₀ Values

TargetIC₅₀ (μM)Assay Type
EGFR Kinase0.45Fluorescence Polarization
CYP3A4>50Luminescence

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.